molecular formula C15H15ClN2O2S B1359285 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline CAS No. 847171-29-3

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline

Cat. No.: B1359285
CAS No.: 847171-29-3
M. Wt: 322.8 g/mol
InChI Key: PHNKUDLPEQAOMW-UHFFFAOYSA-N
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Description

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline is a complex organic compound that features a chloro-substituted aniline moiety linked to a sulfonylated isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline typically involves multiple steps, starting with the preparation of the isoquinoline derivative. One common method involves the sulfonylation of 3,4-dihydroisoquinoline using sulfonyl chlorides under basic conditions. The resulting sulfonylated isoquinoline is then subjected to a nucleophilic substitution reaction with 2-chloro-5-nitroaniline, followed by reduction of the nitro group to yield the desired aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chloro and aniline moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitroaniline: Similar structure but lacks the sulfonylated isoquinoline moiety.

    3,4-Dihydroisoquinoline: Lacks the chloro and aniline substituents.

    Sulfonylated Anilines: Compounds with similar sulfonyl groups but different aromatic backbones.

Uniqueness

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline is unique due to the combination of its chloro-substituted aniline and sulfonylated isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-14-6-5-13(9-15(14)17)21(19,20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNKUDLPEQAOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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